molecular formula C3H6FN3O3 B14673986 Urea, 1-(2-fluoroethyl)-3-nitro- CAS No. 33021-92-0

Urea, 1-(2-fluoroethyl)-3-nitro-

Cat. No.: B14673986
CAS No.: 33021-92-0
M. Wt: 151.10 g/mol
InChI Key: XAOCRUPQPXSJEN-UHFFFAOYSA-N
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Description

Urea, 1-(2-fluoroethyl)-3-nitro- is a nitrosourea derivative characterized by a fluoroethyl group at position 1 and a nitro substituent at position 3. The fluoroethyl group distinguishes it from chloroethyl analogs, impacting reactivity and biological activity due to fluorine’s electronegativity and poor leaving group ability .

Properties

CAS No.

33021-92-0

Molecular Formula

C3H6FN3O3

Molecular Weight

151.10 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-nitrourea

InChI

InChI=1S/C3H6FN3O3/c4-1-2-5-3(8)6-7(9)10/h1-2H2,(H2,5,6,8)

InChI Key

XAOCRUPQPXSJEN-UHFFFAOYSA-N

Canonical SMILES

C(CF)NC(=O)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-3-nitro- typically involves the reaction of 2-fluoroethylamine with nitrourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Urea, 1-(2-fluoroethyl)-3-nitro- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-fluoroethyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium thiolate (NaSMe) or primary amines (RNH2) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Urea, 1-(2-fluoroethyl)-3-nitro-, a urea derivative featuring a nitro group and a fluoroethyl substituent, has a molecular weight of approximately 151.0964 g/mol. It is known for its diverse biological activities and applications in medicinal chemistry, with potential utility in pharmaceuticals and agrochemicals.

Potential Applications

  • Agrochemicals: It may be used as a pesticide or herbicide due to its reactivity with biological systems.
  • Drug Development: It is a candidate for research into drug development and biochemical pathways modulation. Urea derivatives have demonstrated promise as inhibitors or modulators of various biological targets in drug discovery.
  • Medicinal Chemistry: Urea derivatives are employed as linkers for the development of antibody-drug conjugates, as well as in combinatorial chemistry building blocks .

Interactions with Biological Targets

Studies on the interactions of Urea, 1-(2-fluoroethyl)-3-nitro- with biological targets are crucial for understanding its potential therapeutic effects. The biological activity of urea, 1-(2-fluoroethyl)-3-nitro- is primarily attributed to its ability to interact with biological macromolecules. The nitro group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect their function.

Key Features and Differences of Related Compounds

Urea, 1-(2-fluoroethyl)-3-nitro- stands out due to its combination of functional groups, specifically the presence of both fluoroethyl and nitro groups. This enhances its reactivity and potential applications compared to other similar compounds. This unique structure allows it to engage in specific interactions with biomolecules that may not be possible with other halogenated ureas.

Compound NameKey FeaturesDifferences
Urea, 1-(2-chloroethyl)-3-nitro-Contains chloroethyl instead of fluoroethylDifferent reactivity due to halogen type
Urea, 1-(2-bromoethyl)-3-nitro-Contains bromoethylVaries in reactivity compared to fluoroethyl
Urea, 1-(2-iodoethyl)-3-nitro-Contains iodoethylDifferent chemical properties due to iodine

Research

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Registry Number
Urea, 1-(2-fluoroethyl)-3-phenyl C₉H₁₁FN₂O 182.1948 2-fluoroethyl, phenyl 331-07-7
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea C₉H₁₅FN₃O₂ 228.24 2-fluoroethyl, cyclohexyl, nitroso 40284-08-0
1-(2-Chloroethyl)-3-(2,2,2-trifluoroethyl)urea C₅H₈ClF₃N₂O 204.578 2-chloroethyl, trifluoroethyl 13908-00-4
1-(2-Chloroethyl)-1-nitrosourea C₃H₆ClN₃O₂ 163.55 2-chloroethyl, nitroso Not provided

Key Observations :

  • Fluoroethyl vs. Chloroethyl : The fluoroethyl group reduces DNA cross-linking efficiency compared to chloroethyl analogs due to fluorine’s low leaving group propensity .
  • Nitro vs. Nitroso : Nitro groups (electron-withdrawing) may enhance stability but reduce alkylating activity compared to nitroso groups, which are directly involved in DNA alkylation .
DNA Cross-Linking and Alkylation
  • Chloroethyl Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Form interstrand DNA cross-links via a two-step mechanism: initial alkylation followed by Cl⁻ displacement by a nucleophile on the opposite DNA strand .
  • Fluoroethyl Nitrosoureas : Exhibit minimal cross-linking due to F⁻’s poor leaving ability. For example, 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea showed significantly less cross-linking than chloroethyl analogs .
Mutagenicity and Toxicity
  • Haloethyl Nitrosoureas : Chloroethyl derivatives (e.g., 1-(2-chloroethyl)-1-nitrosourea) induce dose-dependent mutagenicity but require high toxicity for significant effects. Fluoroethyl analogs, while mutagenic, show reduced potency at equivalent doses .
  • Methyl Nitrosoureas : Highly mutagenic at low toxicities, suggesting different mechanisms (e.g., single-strand DNA breaks) compared to haloethyl compounds .

Physicochemical Properties

  • Solubility and Stability : Fluorine’s electronegativity enhances solubility in polar solvents compared to chloroethyl derivatives. However, nitro groups may reduce stability under alkaline conditions .
  • Spectroscopic Data : Infrared spectra for urea derivatives (e.g., 1-(2-fluoroethyl)-3-phenylurea) show characteristic N-H and C=O stretches, with fluorine substitution causing distinct shifts in absorption bands .

Q & A

Q. What are the critical steps for synthesizing Urea, 1-(2-fluoroethyl)-3-nitro- with high purity?

Methodological Answer:

  • Reagent Selection : Use nitro-substituted urea precursors and fluoroethylating agents (e.g., 2-fluoroethyl halides) under anhydrous conditions to minimize side reactions .
  • Temperature Control : Maintain reaction temperatures between 50–70°C to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using polar aprotic solvents like DMF) to isolate the product. Validate purity via HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are optimal for characterizing Urea, 1-(2-fluoroethyl)-3-nitro-?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., fluoroethyl and nitro group positions). Deuterated DMSO is ideal due to the compound’s low solubility in CDCl3_3 .
  • IR Spectroscopy : Identify key functional groups (e.g., urea C=O stretch ~1650 cm1^{-1}, nitro N-O stretch ~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., [M+H]+^+) .

Q. What safety protocols are essential for handling fluorinated urea derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with fluorinated compounds, which may exhibit neurotoxic or irritant properties .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate fluorinated waste in designated containers for halogenated organic compounds .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for Urea, 1-(2-fluoroethyl)-3-nitro- synthesis?

Methodological Answer:

  • Variable Selection : Identify critical factors (e.g., temperature, molar ratio, solvent polarity) using a 2k^k factorial design to assess main and interaction effects .
  • Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships and identify optimal conditions (e.g., maximizing yield while minimizing impurities) .
  • Example Table :
VariableLow Level (-1)High Level (+1)
Temperature50°C70°C
Molar Ratio (urea:fluoroethyl agent)1:1.21:1.5
Solvent Polarity (DMF:EtOAc)3:77:3

Q. How can computational tools resolve contradictions in kinetic vs. thermodynamic data for Urea, 1-(2-fluoroethyl)-3-nitro- reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Model reaction pathways to compare activation energies (kinetic control) and Gibbs free energy (thermodynamic stability). Software like Gaussian or COMSOL Multiphysics can simulate solvent effects .
  • Statistical Validation : Use ANOVA or t-tests to assess reproducibility across experimental replicates. Address outliers via Grubbs’ test or Q-test .
  • Case Study : If kinetic data suggests faster reaction in polar solvents but thermodynamic data favors non-polar media, reconcile via transition-state analysis (DFT) to identify solvent-dependent intermediates .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect early-stage byproducts (e.g., defluorination products) .
  • Catalyst Screening : Test Pd/C or Zeolite catalysts to enhance selectivity for the fluoroethyl group .
  • Post-Synthetic Modifications : Introduce scavengers (e.g., molecular sieves) to trap reactive fluorine species .

Data Analysis & Validation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. MS) for Urea, 1-(2-fluoroethyl)-3-nitro-?

Methodological Answer:

  • Cross-Validation : Compare NMR integration ratios with MS isotopic patterns. For example, a missing 19F^{19}F-coupling in 1H^1H-NMR may indicate incomplete fluoroethylation, which MS can corroborate via mass discrepancies .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Use a full factorial design with pH (2–10), temperature (25–60°C), and time (0–48 hrs) as variables. Monitor degradation via UV-Vis or LC-MS .
  • Degradation Kinetics : Apply the Arrhenius equation to extrapolate shelf-life at standard conditions (e.g., room temperature) .

Advanced Computational Applications

Q. How can AI-driven tools like COMSOL Multiphysics predict Urea, 1-(2-fluoroethyl)-3-nitro-’s behavior in novel solvents?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation shells and diffusion coefficients to predict solubility and reactivity .
  • Machine Learning (ML) : Train neural networks on existing solvent databases to recommend optimal solvents for specific reactions (e.g., high dielectric constant for polar transition states) .

Q. What role does chemical informatics play in optimizing reaction workflows for this compound?

Methodological Answer:

  • Database Mining : Use SciFinder or Reaxys to identify analogous reactions and extract optimal conditions (e.g., catalysts, solvents) .
  • Automation : Integrate robotic platforms with AI for high-throughput screening of reaction parameters (e.g., varying stoichiometry, time) .

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